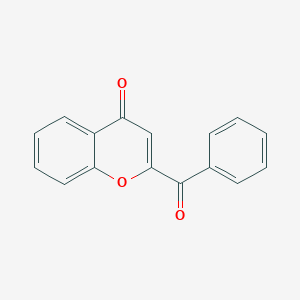![molecular formula C9H12FNS B8705432 (2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE](/img/structure/B8705432.png)
(2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine is a chemical compound with the molecular formula C9H12FNS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine typically involves the reaction of 4-fluorothiophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Analyse Des Réactions Chimiques
Types of Reactions
(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group, yielding ethyl(methyl)amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl(methyl)amine.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl and methylamine groups contribute to its overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a chlorine atom instead of fluorine.
(2-[(4-Bromophenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a bromine atom instead of fluorine.
(2-[(4-Methylphenyl)sulfanyl]ethyl)(methyl)amine: Similar structure but with a methyl group instead of fluorine
Uniqueness
The presence of the fluorine atom in (2-[(4-Fluorophenyl)sulfanyl]ethyl)(methyl)amine imparts unique properties, such as increased electronegativity and lipophilicity, which can enhance its biological activity and binding affinity compared to its analogs. These properties make it a valuable compound in the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C9H12FNS |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)sulfanyl-N-methylethanamine |
InChI |
InChI=1S/C9H12FNS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
Clé InChI |
WYEPZMNWJZVLJV-UHFFFAOYSA-N |
SMILES canonique |
CNCCSC1=CC=C(C=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8705420.png)




